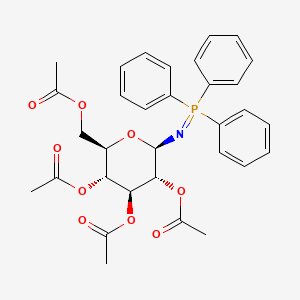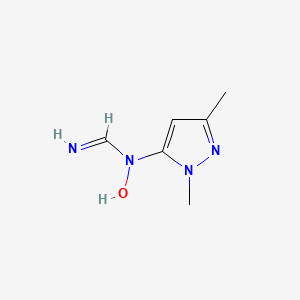![molecular formula C14H15N3O4 B12892131 [(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate CAS No. 88584-30-9](/img/structure/B12892131.png)
[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate is a complex organic compound with the molecular formula C14H15N3O4 and a molecular weight of 289.29 g/mol . This compound belongs to the class of oxazoles, which are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom in a five-membered ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate involves multiple steps, starting from basic organic building blocks. One common method involves the cyclization of amido-nitriles to form the oxazole ring . The reaction conditions typically require a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as NMR, HPLC, and GC to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and proteins, altering their activity and function. This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to changes in the molecular pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate: Unique due to its specific functional groups and ring structure.
Comazaphilone I: Another compound with a similar planar structure but different functional groups.
Uniqueness
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate stands out due to its unique combination of an oxazole ring and formimidate group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
88584-30-9 |
|---|---|
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
[(5-ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate |
InChI |
InChI=1S/C14H15N3O4/c1-2-20-14-11(12(18)16-9-19-8-15)17-13(21-14)10-6-4-3-5-7-10/h3-8,15H,2,9H2,1H3,(H,16,18) |
InChI Key |
REPHOJHZLVHSJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NCOC=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


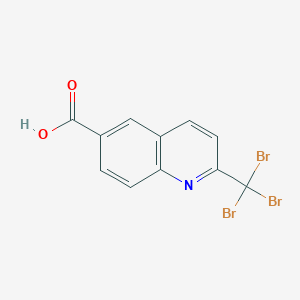
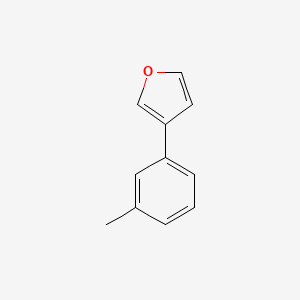
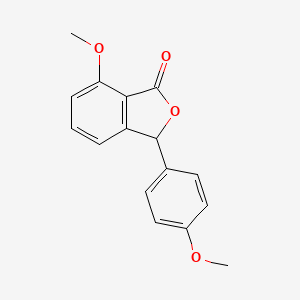
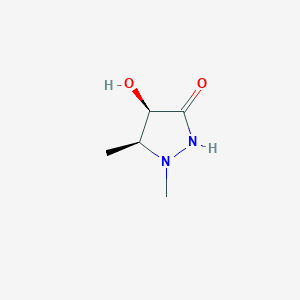
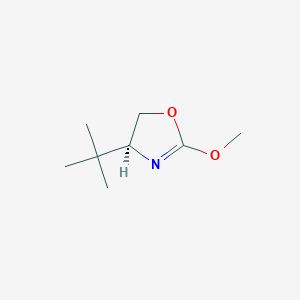
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)
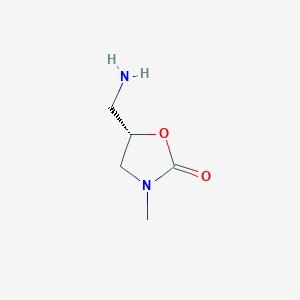

![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

